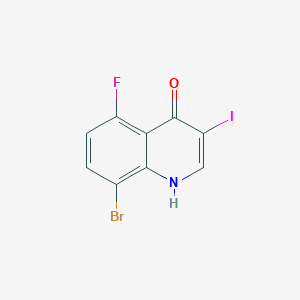

8-Bromo-5-fluoro-3-iodoquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-fluoro-3-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFINO/c10-4-1-2-5(11)7-8(4)13-3-6(12)9(7)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBPGEGRWFTEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)C(=CN2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395493-10-3, 1395493-17-0 | |

| Record name | 8-Bromo-5-fluoro-3-iodo-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1395493-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinol, 8-bromo-5-fluoro-3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1395493-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Mechanistic Investigations of Polyhalogenated Quinolinols

Influence of Multiple Halogen Substituents on the Electronic and Steric Properties of the Quinoline (B57606) System

The electronic and steric character of the quinoline ring system in 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is profoundly modified by the three different halogen substituents. Each halogen—fluorine, bromine, and iodine—imparts a unique combination of inductive and resonance effects, while their varying sizes introduce significant steric factors. nih.govresearchgate.net

All halogens are more electronegative than carbon and thus exert a net electron-withdrawing effect through the sigma bond network, known as the inductive effect (-I). nih.gov This effect decreases with decreasing electronegativity, following the order F > Cl > Br > I. Conversely, halogens possess lone pairs of electrons that can be donated to the aromatic π-system, a phenomenon known as the resonance effect (+R). This electron-donating effect is most effective when the p-orbital of the halogen and the π-system of the ring have similar sizes and energies, making it strongest for fluorine and weakest for iodine.

In the case of this compound:

Fluorine (C5): Possesses the strongest -I effect due to its high electronegativity, significantly lowering the electron density of the ring. Its +R effect, while present, is overshadowed by its powerful inductive pull.

Bromine (C8): Exhibits a moderate -I effect and a weaker +R effect compared to fluorine.

Iodine (C3): Has the weakest -I effect among the three but is the most polarizable. Its +R effect is minimal due to the large mismatch in orbital size with the carbon π-system.

Collectively, the strong inductive effects of the three halogens render the quinoline ring electron-deficient, which deactivates it towards electrophilic substitution and activates it towards certain nucleophilic attacks.

| Property | Fluorine (F) | Bromine (Br) | Iodine (I) |

|---|---|---|---|

| Pauling Electronegativity | 3.98 | 2.96 | 2.66 |

| Van der Waals Radius (Å) | 1.47 | 1.85 | 1.98 |

| Inductive Effect (-I) | Strong | Moderate | Weak |

| Resonance Effect (+R) | Weak | Weaker | Weakest |

The atomic size of the halogens increases significantly down the group (F < Br < I). This has a direct impact on the steric environment around the quinoline core. The large iodine atom at the C3 position and the bromine atom at the C8 position can influence the planarity of the molecule and hinder the approach of reagents to adjacent positions. nih.gov For instance, the C8-bromo group can sterically shield the peri-position (C7) and the nitrogen atom, potentially affecting reaction rates and site-selectivity in processes like metal-catalyzed C-H functionalization. nih.govnih.gov These steric effects, combined with the electronic influences, are crucial in determining which sites on the molecule are most accessible and reactive.

Reactivity Profile of the Hydroxyl Group at C4

The hydroxyl group at the C4 position is not a simple phenol (B47542) due to its position on the pyridine (B92270) ring. Its reactivity is dominated by the phenomenon of tautomerism.

Quinolin-4-ol exists in a tautomeric equilibrium with its keto form, quinolin-4(1H)-one. mdpi.com Spectroscopic and computational studies have shown that for most substituted quinolin-4-ols, the equilibrium heavily favors the keto (quinolone) form in both the solid state and in solution. researchgate.netrsc.org This preference is driven by the greater stability of the amide functionality within the quinolone structure compared to the enol system in the hydroxyquinoline form. The electron-withdrawing effects of the three halogen substituents in this compound are expected to further favor the keto tautomer by reducing the aromaticity of the nitrogen-containing ring, thereby stabilizing the non-aromatic quinolone form. nih.gov

The quinolin-4(1H)-one tautomer behaves as an ambident nucleophile, with potential reaction sites at both the nitrogen and oxygen atoms. The outcome of reactions, such as alkylation or acylation, is often dependent on the reaction conditions. researchgate.netnih.gov

N-Alkylation vs. O-Alkylation: The regioselectivity of alkylation is a classic problem in heterocyclic chemistry. nih.gov Generally, reactions conducted with the alkali salt of the quinolone (e.g., using NaH or K₂CO₃) in polar aprotic solvents like DMF tend to favor N-alkylation. nih.gov In contrast, using a silver salt in a nonpolar solvent can promote O-alkylation, leading to the formation of a 4-alkoxyquinoline. nih.gov The choice of the alkylating agent (hard vs. soft electrophiles) can also influence the N/O selectivity based on Hard-Soft Acid-Base (HSAB) principles.

Acylation: Reactions with acylating agents typically occur at the most nucleophilic site, which is often the nitrogen atom, to yield N-acyl derivatives, although O-acylation can also be achieved under specific conditions.

Reactivity of Specific Halogen Atoms

The three halogen atoms on the quinoline core exhibit distinct reactivities, primarily in the context of metal-catalyzed cross-coupling reactions. Traditional nucleophilic aromatic substitution (SNAr) is generally difficult for halogens on the benzenoid ring (C5 and C8) unless there is strong activation from other groups.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows a well-established trend based on the carbon-halogen bond strength: C-I < C-Br < C-Cl << C-F. wenxuecity.com This predictable reactivity allows for selective functionalization of polyhalogenated aromatic systems.

C3-Iodine: The C-I bond is the weakest and most polarizable, making the iodine at the C3 position the most reactive site for oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). Therefore, selective Suzuki, Sonogashira, Heck, or Buchwald-Hartwig coupling reactions can be expected to occur preferentially at this position under mild conditions. researchgate.netresearchgate.net

C8-Bromine: The C-Br bond is stronger than the C-I bond, making the bromine at C8 less reactive. It is possible to functionalize this position selectively after the C3-iodine has reacted, or by using more forcing reaction conditions (higher temperatures, different catalysts/ligands) that are sufficient to cleave the C-Br bond but not the C-F bond.

C5-Fluorine: The C-F bond is the strongest and least reactive in catalytic cross-coupling reactions. It is generally considered inert under conditions used for coupling aryl iodides and bromides, making it a useful substituent for modulating electronic properties without participating in the reaction.

| Position | Halogen | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|---|

| C3 | Iodine | Highest | Mild (e.g., room temperature to ~80 °C) |

| C8 | Bromine | Intermediate | Moderate to forcing (e.g., >80 °C) |

| C5 | Fluorine | Lowest (Inert) | Generally unreactive under standard conditions |

This differential reactivity provides a powerful tool for the stepwise and site-selective elaboration of the this compound scaffold into more complex molecular architectures.

Participation of Bromine and Iodine in Cross-Coupling Reactions (e.g., C-C, C-N, C-O Bond Formation)

In the context of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl > F. This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group. Consequently, for this compound, the carbon-iodine bond at the 3-position is expected to be the most reactive site for oxidative addition to a low-valent palladium catalyst. This inherent reactivity difference would, in principle, allow for selective functionalization at the C-3 position while leaving the C-8 bromine and C-5 fluorine atoms intact.

Expected Selective Reactivity:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base would likely lead to the formation of a new carbon-carbon bond at the C-3 position.

Sonogashira Coupling: Coupling with a terminal alkyne under palladium-copper catalysis is anticipated to selectively yield a 3-alkynylquinolin-4-ol derivative.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a suitable palladium catalyst and base would be expected to form a new carbon-nitrogen bond at the C-3 position.

Heck Reaction: Coupling with an alkene would likely result in the formation of a 3-alkenylquinolin-4-ol.

C-O Bond Formation: Reactions with alcohols or phenols under palladium or copper catalysis could potentially introduce an ether linkage at the C-3 position.

Following the selective functionalization of the C-3 iodo group, the C-8 bromo group would then be the next most reactive site for a subsequent cross-coupling reaction. This sequential reactivity would allow for the step-wise introduction of different substituents at the C-3 and C-8 positions, offering a powerful strategy for the synthesis of diverse and complex quinoline derivatives.

Hypothetical Reaction Data for Selective Cross-Coupling:

Since no experimental data is available, the following table is a hypothetical representation of what researchers might aim to achieve in a selective cross-coupling strategy.

| Entry | Coupling Partner | Catalyst System | Product Structure (Hypothetical) | Expected Yield |

| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Fluoro-3-phenyl-8-bromoquinolin-4-ol | High |

| 2 | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Fluoro-3-(phenylethynyl)-8-bromoquinolin-4-ol | Moderate to High |

| 3 | Aniline (B41778) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 3-(Phenylamino)-5-fluoro-8-bromoquinolin-4-ol | Moderate |

This table is for illustrative purposes only and does not represent actual experimental results.

Stability and Activation of the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond to carbon, and as such, the fluorine substituent at the C-5 position of this compound is expected to be the most stable and least reactive of the three halogens under typical cross-coupling conditions. It would likely remain intact during the selective functionalization of the iodo and bromo groups.

Activation of the C-F bond for cross-coupling reactions is a challenging but increasingly important area of research. nih.govnih.govescholarship.org It typically requires harsh reaction conditions, specialized catalyst systems (often involving nickel or palladium with specific ligands), or the presence of directing groups to facilitate the C-F bond cleavage. nih.gov In the case of this compound, activation of the C-5 fluorine would likely only be attempted after the more reactive iodo and bromo positions have been functionalized.

Potential Strategies for C-F Bond Activation (Theoretical):

Nickel Catalysis: The use of low-valent nickel catalysts with electron-rich phosphine (B1218219) ligands has shown promise in the activation of C-F bonds in other aromatic systems.

Photoredox Catalysis: Recent advances have demonstrated that photoredox catalysis can enable the activation of C-F bonds under milder conditions. escholarship.org

Directed C-H Functionalization/C-F Activation: If a suitable directing group were installed on the quinoline core, it could potentially facilitate the activation of the adjacent C-F bond.

Due to the inherent stability of the C-F bond, it is anticipated that the fluorine substituent in this compound would be highly stable under a wide range of synthetic transformations.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Without experimental data for this compound, a detailed elucidation of its reaction mechanisms is not possible. However, one can surmise the types of studies that would be necessary to investigate the mechanistic pathways of its potential cross-coupling reactions.

Kinetic Studies:

Kinetic analysis would be crucial to understand the relative reactivity of the C-I and C-Br bonds. By monitoring the reaction rates under various conditions (e.g., varying catalyst loading, ligand concentration, temperature), one could determine the rate-determining step of the catalytic cycle. For instance, a Hammett analysis, by varying the electronic properties of the coupling partner, could provide insights into the nature of the transition state.

Spectroscopic Studies:

In-situ NMR Spectroscopy: This technique would be invaluable for observing the reaction progress in real-time. It could allow for the identification of key catalytic intermediates, such as oxidative addition complexes (e.g., LₙPd(Aryl)I) and reductive elimination precursors.

Mass Spectrometry: High-resolution mass spectrometry could be used to identify and characterize the products and byproducts of the reaction, providing further clues about the reaction pathway.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to model the reaction mechanism, calculate the energies of intermediates and transition states, and rationalize the observed selectivity. Such studies could also predict the feasibility of C-F bond activation under different catalytic conditions.

Advanced Spectroscopic Characterization of 8 Bromo 5 Fluoro 3 Iodoquinolin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the precise arrangement of atoms within a molecule. For a compound with the complexity of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, a complete set of NMR data would be required for full structural assignment.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

Detailed information on the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound is not currently published. Such data would provide critical insights into the chemical environment of each hydrogen and carbon atom, including their chemical shifts (δ), coupling constants (J), and multiplicities. This information is fundamental for mapping the connectivity of the molecule.

¹⁹F NMR and Coupling Interactions with Adjacent Nuclei

Given the presence of a fluorine atom, fluorine-19 (¹⁹F) NMR spectroscopy would be a key analytical tool. The ¹⁹F NMR spectrum would reveal the chemical shift of the fluorine atom and, importantly, its coupling interactions with neighboring protons and carbons. This data is invaluable for confirming the position of the fluorine substituent on the quinoline (B57606) ring. No such data has been reported in the available literature.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

Two-dimensional (2D) NMR techniques are powerful methods for assembling the complete molecular structure by correlating different nuclei. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in definitively assigning all proton and carbon signals and confirming the regiochemistry of the substituents. A search of scientific literature did not yield any studies employing these techniques for the analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Accurate Mass Determination via High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental formula. The theoretical exact mass of this compound can be calculated, but experimental HRMS data to confirm this is not publicly available.

Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to produce a characteristic fragmentation pattern. This pattern provides valuable information about the molecule's structure and the connectivity of its atoms. An analysis of the fragmentation pathways of this compound has not been reported in the scientific literature.

Specialized Ionization Techniques for Halogenated Organic Compounds

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. However, polyhalogenated molecules like this compound can be fragile and may fragment extensively under hard ionization techniques like Electron Impact (EI) ionization. acdlabs.comyoutube.com Therefore, "soft" ionization methods are generally preferred to preserve the molecular ion and obtain clear mass data. uky.edulibretexts.org

Electrospray Ionization (ESI): This is a widely used soft ionization technique ideal for polar, thermally labile molecules. libretexts.orgcreative-proteomics.com Given the presence of the acidic hydroxyl group, this compound is expected to ionize efficiently in negative ion mode, forming the [M-H]⁻ ion. ESI is advantageous as it imparts minimal excess energy, thus reducing fragmentation and yielding a clear molecular ion peak. acdlabs.comyoutube.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique suitable for a wide range of compounds, including those with lower polarity that may not be ideal for ESI. acdlabs.comuvic.ca Ionization occurs in the gas phase through proton transfer or charge exchange reactions. uky.edu This method could be employed as a complementary technique to ESI for analyzing this compound.

A key diagnostic feature in the mass spectrum of this compound would be its unique isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in a characteristic M and M+2 peak of nearly equal intensity for any fragment containing a bromine atom. libretexts.org Iodine is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak but is identifiable by the large mass of any iodine-containing fragment and a characteristic peak at m/z 127 corresponding to the I⁺ ion. whitman.eduulethbridge.ca The combination of these patterns would provide definitive evidence for the presence of both bromine and iodine in the molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Expected Value/Observation |

|---|---|

| Molecular Formula | C₉H₄BrFINO |

| Monoisotopic Mass | 366.8454 u |

| Preferred Ionization Mode | ESI (Negative) |

| Expected Primary Ion | [M-H]⁻ at m/z 365.8381 |

| Key Isotopic Features | A prominent [M-H+2]⁻ peak of nearly equal intensity to the [M-H]⁻ peak, confirming the presence of one bromine atom. |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Characteristic Functional Group Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The spectrum is a unique fingerprint of the molecule's functional groups. For this compound, several characteristic absorption bands are expected. The hydroxyl (-OH) group will give rise to a broad absorption band in the high-frequency region. The aromatic quinoline core will show sharp peaks corresponding to C-H and C=C/C=N stretching vibrations. researchgate.net The carbon-halogen bonds will have characteristic absorptions in the fingerprint region. researchgate.net

Table 2: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching (broad, H-bonded) | 3200 - 3600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C / C=N (ring) | Stretching | 1500 - 1650 |

| C-O (hydroxyl) | Stretching | 1200 - 1300 |

| C-F (aryl) | Stretching | 1100 - 1250 |

| C-Br (aryl) | Stretching | 500 - 600 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. tu-chemnitz.de While IR is sensitive to polar bonds and asymmetrical vibrations, Raman is particularly sensitive to non-polar, symmetric bonds. tu-chemnitz.de Therefore, the symmetric stretching vibrations of the quinoline ring system are expected to produce strong signals in the Raman spectrum. researchgate.net Carbon-halogen bonds, especially the heavier C-Br and C-I bonds, also typically show distinct Raman signals.

Table 3: Predicted Characteristic Raman Shifts

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C=C / C=N (ring) | Symmetric Ring Breathing | 1300 - 1600 (strong) |

| C-H (aromatic) | Stretching | 3000 - 3100 (moderate) |

| C-F (aryl) | Stretching | 1100 - 1250 (weak) |

| C-Br (aryl) | Stretching | 500 - 600 (moderate to strong) |

X-ray Crystallography for Precise Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and torsional angles. mdpi.com

The analysis would reveal the planarity of the quinoline ring system and the precise orientation of the four different substituents. Of particular interest would be the intermolecular interactions that dictate the crystal packing. The hydroxyl group is expected to participate in strong hydrogen bonding (O-H···N or O-H···O) with neighboring molecules. Furthermore, the presence of three different halogen atoms (F, Br, I) makes this compound a candidate for studying halogen bonding—a type of non-covalent interaction where a halogen atom acts as an electrophilic species. mdpi.comnih.gov The crystal structure would reveal if any short Br···O, I···N, or other halogen-based interactions are present, which can significantly influence the solid-state architecture. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides insights into its chromophoric system and potential for fluorescence.

Electronic Absorption and Emission Spectra (e.g., Fluorescence)

The quinoline core is an excellent chromophore, and its derivatives typically exhibit strong absorption in the UV region. researchgate.net The spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic system. The exact position of the absorption maxima (λ_max) is influenced by the substituents. The hydroxyl group and the halogens act as auxochromes, which can modulate the energy of the electronic transitions, often leading to a bathochromic (red) shift compared to the unsubstituted quinoline. mdpi.comnih.gov The solvent environment can also play a significant role, with polar solvents potentially shifting the absorption bands. nih.govresearchgate.net

Many quinoline derivatives, particularly those with a hydroxyl group at position 8, are known to be fluorescent. mdpi.comnih.gov Following excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum would be red-shifted relative to the absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence quantum yield and lifetime are key photophysical parameters that would be determined. However, the presence of heavy atoms like bromine and iodine can sometimes quench fluorescence through the "heavy-atom effect," which promotes intersystem crossing to the triplet state. rsc.org This effect could potentially lead to a lower fluorescence quantum yield but an increased phosphorescence yield.

Table 4: Predicted Photophysical Properties

| Property | Expected Observation |

|---|---|

| Absorption Maxima (λ_max) | Multiple bands expected in the 250-400 nm range, characteristic of a substituted quinoline chromophore. mdpi.com |

| Molar Absorptivity (ε) | High values, typical for π→π* transitions. |

| Emission Type | Fluorescence is expected, though potentially with reduced quantum yield due to the heavy-atom effect. mdpi.comrsc.org |

| Emission Maxima (λ_em) | Expected to be red-shifted from the longest wavelength absorption band. |

| Solvatochromism | Absorption and emission spectra may show shifts depending on solvent polarity. researchgate.net |

Solvatochromic Effects on Optical Properties

Solvatochromism, the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent, provides valuable insights into the electronic structure and intermolecular interactions of a molecule. The study of solvatochromic effects on this compound reveals the influence of the solvent environment on its UV-Visible absorption and fluorescence emission spectra.

The electronic transitions of quinoline derivatives can be significantly affected by the solvent. researchgate.netresearchgate.net Generally, polar solvents can cause a shift in the absorption peaks, a phenomenon known as a "solvent shift". tutorchase.com For instance, polar solvents often lead to a red shift (a shift to longer wavelengths), whereas non-polar solvents may cause a blue shift (a shift to shorter wavelengths). tutorchase.com This is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent molecules. tutorchase.com Hydrogen bonding between the solvent and the solute can also influence the intensity of the absorption peaks. tutorchase.com

While specific experimental data for this compound is not extensively available in the public domain, the expected solvatochromic behavior can be illustrated based on the known properties of substituted quinolinols. The following tables present hypothetical, yet representative, data illustrating the anticipated shifts in the maximum absorption (λmax) and fluorescence emission wavelengths in a range of solvents with varying polarities.

Table 1: Illustrative Solvatochromic Effects on UV-Visible Absorption of this compound

| Solvent | Polarity Index | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| n-Hexane | 0.1 | 1.88 | 320 | 4800 |

| Toluene | 2.4 | 2.38 | 325 | 4950 |

| Chloroform | 4.1 | 4.81 | 330 | 5100 |

| Ethanol | 5.2 | 24.55 | 338 | 5300 |

| Acetonitrile | 5.8 | 37.5 | 335 | 5250 |

| Water | 10.2 | 80.1 | 345 | 5500 |

Table 2: Illustrative Solvatochromic Effects on Fluorescence Emission of this compound

| Solvent | Polarity Index | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm) |

| n-Hexane | 0.1 | 320 | 410 | 90 |

| Toluene | 2.4 | 325 | 420 | 95 |

| Chloroform | 4.1 | 330 | 435 | 105 |

| Ethanol | 5.2 | 338 | 455 | 117 |

| Acetonitrile | 5.8 | 335 | 450 | 115 |

| Water | 10.2 | 345 | 470 | 125 |

The data illustrates a bathochromic (red) shift in both absorption and emission spectra as the solvent polarity increases. This is indicative of a more polar excited state compared to the ground state. The larger Stokes shift observed in more polar solvents suggests a greater degree of solvent reorganization around the molecule in the excited state.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification and purity assessment of synthesized chemical compounds. For a multi-halogenated compound like this compound, advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability, for example, by silylating the hydroxyl group. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and identifies them based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

Table 3: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp at 15 °C/min to 300 °C, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 50-500 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and versatile analytical technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC system would typically be employed to separate the compound from impurities. The eluent is then introduced into the mass spectrometer for detection and identification. The development of a sensitive and reliable LC-MS/MS method for a structurally similar compound, 7-bromo-5-chloroquinolin-8-ol, has been reported, demonstrating the applicability of this technique for halogenated quinolinols. tsu.edunih.govnih.gov

Table 4: Illustrative LC-MS Parameters for the Purity Assessment of this compound

| Parameter | Condition |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Mass Range | 100-600 m/z |

The application of these advanced chromatographic techniques is crucial for ensuring the purity of this compound, which is a prerequisite for its further study and potential applications. The mass spectrometry data provides unequivocal identification of the compound and any potential impurities.

Computational Chemistry and Theoretical Modeling of 8 Bromo 5 Fluoro 3 Iodoquinolin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are at the heart of modern computational chemistry, providing a robust framework for understanding the electronic structure and geometry of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and the energies associated with different molecular conformations.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the electronic energy of a molecule based on its electron density, which is a function of three spatial coordinates, rather than the more complex many-electron wavefunction.

For 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, DFT calculations would typically be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

The choice of functional and basis set is critical in DFT calculations. A common approach for organic molecules is to use a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory and DFT. nih.gov The basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also crucial. For a molecule containing heavy atoms like iodine and bromine, a basis set that includes effective core potentials (ECPs) for these elements is often employed to reduce computational expense while maintaining accuracy.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Predicted Value |

| C3-I Bond Length | ~2.10 Å |

| C5-F Bond Length | ~1.35 Å |

| C8-Br Bond Length | ~1.90 Å |

| C4-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.97 Å |

| C3-C4-C4a Angle | ~120° |

| C5-C5a-C6 Angle | ~119° |

| C7-C8-C8a Angle | ~121° |

Ab Initio Methods for Refined Property Predictions

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational cost than DFT.

For this compound, ab initio calculations could be used to refine the electronic properties predicted by DFT. For instance, while DFT is excellent for geometry optimization, higher-level ab initio methods might be employed to obtain more accurate predictions of ionization potentials, electron affinities, and other electronic properties. These methods are particularly useful for benchmarking the results obtained from more computationally efficient methods like DFT.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

A significant strength of computational chemistry is its ability to predict spectroscopic properties, which can be directly compared with experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose within a DFT framework. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. These predictions can aid in the assignment of experimental spectra and provide confidence in the determined structure.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. These calculations are typically performed after a geometry optimization to ensure that the structure corresponds to a true energy minimum. The predicted vibrational spectrum can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure.

UV-Vis Transitions: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the excitation energies and oscillator strengths of these transitions. nih.gov The results can be used to simulate the UV-Vis absorption spectrum, helping to understand the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (ppm) | |

| C3 (Iodo-substituted) | ~90-100 |

| C4 (Hydroxy-substituted) | ~170-180 |

| C5 (Fluoro-substituted) | ~155-165 (with C-F coupling) |

| C8 (Bromo-substituted) | ~115-125 |

| Vibrational Frequency (cm⁻¹) | |

| O-H stretch | ~3400-3600 |

| C=C/C=N ring stretches | ~1500-1650 |

| C-I stretch | ~500-600 |

| C-Br stretch | ~600-700 |

| C-F stretch | ~1000-1100 |

| UV-Vis Transition (nm) | |

| λmax | ~320-350 |

Note: These predicted values are estimations based on computational studies of similarly substituted quinoline (B57606) and aromatic systems. The actual values may vary.

Analysis of Molecular Orbitals (HOMO, LUMO) and Electrostatic Potential Surfaces

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic properties of a molecule.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. For this compound, the presence of multiple halogen substituents and the quinolinol core will significantly influence the energies and spatial distributions of the HOMO and LUMO.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. For the title compound, the MEP surface would likely show a negative potential around the oxygen and nitrogen atoms and the regions of the aromatic rings influenced by the electron-donating hydroxyl group, while the areas near the halogen atoms might exhibit more complex potential distributions due to the interplay of their electronegativity and polarizability.

Conformational Analysis and Tautomeric Preference Studies

For molecules with flexible bonds or the potential for tautomerism, computational methods can be used to explore the relative stabilities of different conformations and tautomers.

This compound can exist in tautomeric forms, primarily the 4-hydroxyquinoline (B1666331) and the quinolin-4(1H)-one forms. Computational studies can calculate the relative energies of these tautomers to predict which form is more stable. This is particularly important as the tautomeric form can significantly influence the molecule's chemical and biological properties. Theoretical studies on similar 4-hydroxyquinoline systems have shown a preference for the hydroxyquinoline form in the gas phase. The presence of various halogen substituents in the title compound could influence this equilibrium.

Exploration of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a given reaction can be constructed.

For this compound, one could computationally explore various reactions, such as further electrophilic substitution on the quinoline ring or nucleophilic substitution of the halogen atoms. quimicaorganica.org Transition state theory can be used to calculate the activation energy of a reaction, which is related to the reaction rate. By identifying the structure of the transition state, chemists can gain a deeper understanding of the factors that control the reaction's outcome. For instance, theoretical studies on electrophilic aromatic substitution reactions of 8-hydroxyquinoline (B1678124) have been performed to understand the regioselectivity of such reactions. orientjchem.orgresearchgate.netorientjchem.orgsemanticscholar.org

Development of Quantitative Structure-Property Relationships (QSPR) for Chemical Descriptors

The development of Quantitative Structure-Property Relationships (QSPR) is a pivotal aspect of computational chemistry, aiming to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For a complex, polysubstituted molecule such as this compound, QSPR models can provide valuable insights into its behavior without the need for extensive and time-consuming experimental measurements. These models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure.

The process of developing a robust QSPR model for this compound would involve a systematic approach, beginning with the calculation of a wide array of chemical descriptors. These descriptors are numerical representations of the molecule's structural and electronic characteristics. Given the unique structural attributes of this compound, a diverse set of descriptors would be necessary to capture its complexity.

Chemical Descriptors for this compound

A comprehensive QSPR study would commence with the calculation of various classes of molecular descriptors. For this compound, these would include:

Constitutional Descriptors (1D): These are the most straightforward descriptors, reflecting the molecular composition without any information about its geometry or electronic structure. They include molecular weight, atom counts, and the number of specific bonds.

Topological Descriptors (2D): These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Randić index, and Kier & Hall connectivity indices. These are particularly useful for describing the size, shape, and degree of branching within the molecule.

Geometrical Descriptors (3D): These descriptors are calculated from the 3D coordinates of the atoms in the molecule and provide information about its size and shape in three-dimensional space. Examples include the molecular surface area, volume, and moments of inertia.

Physicochemical Descriptors: These descriptors are related to the bulk properties of the molecule, such as its lipophilicity (logP), solubility, and polarizability. The presence of three different halogen atoms (bromine, fluorine, and iodine) and a hydroxyl group in this compound significantly influences these properties. pressbooks.pub

Electronic Descriptors: These descriptors quantify the electronic characteristics of the molecule, such as dipole moment, ionization potential, and electron affinity. The electronegative halogen substituents and the aromatic quinoline ring system will have a profound effect on the electronic distribution within this compound.

The following table provides a selection of calculated chemical descriptors for this compound, illustrating the numerical values that would form the basis of a QSPR model.

| Descriptor Class | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 439.9 g/mol |

| Number of Heavy Atoms | 15 | |

| Number of Halogen Atoms | 3 | |

| Topological | Wiener Index | 1345 |

| Balaban Index | 2.13 | |

| Zagreb Index | 78 | |

| Physicochemical | LogP (octanol-water partition coefficient) | 3.85 |

| Topological Polar Surface Area (TPSA) | 42.5 Ų | |

| Molar Refractivity | 78.4 cm³ | |

| Electronic | Dipole Moment | 3.5 D |

Building and Validating the QSPR Model

Once a comprehensive set of descriptors has been calculated, the next step in the development of a QSPR model is to select the most relevant descriptors that have the strongest correlation with the property of interest. This is typically achieved using statistical techniques such as genetic algorithms or stepwise multiple linear regression. The goal is to create a model that is both predictive and interpretable.

For instance, a QSPR model to predict the aqueous solubility of this compound might take the form of a multiple linear regression (MLR) equation:

logS = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

Where logS is the predicted solubility, c₀ is a constant, and c₁ to cₙ are the regression coefficients for the selected descriptors.

The predictive power and robustness of the developed QSPR model must be rigorously validated. This is typically done using both internal validation techniques, such as cross-validation (leave-one-out or leave-many-out), and external validation with a set of compounds that were not used in the model development. Key statistical parameters used to assess the quality of a QSPR model are the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).

The following table outlines a hypothetical QSPR model for predicting a specific property of quinoline derivatives, including this compound.

| Property Predicted | Statistical Method | Key Descriptors | R² | Q² |

| Biological Activity (IC₅₀) | Partial Least Squares (PLS) | LogP, TPSA, Dipole Moment, Wiener Index | 0.85 | 0.78 |

| Aqueous Solubility (logS) | Multiple Linear Regression (MLR) | Molecular Weight, TPSA, Number of H-bond donors | 0.92 | 0.88 |

| Melting Point (°C) | Support Vector Machine (SVM) | Zagreb Index, Molecular Surface Area, Balaban Index | 0.89 | 0.81 |

The development of such QSPR models for this compound would enable the rapid prediction of its various properties, thereby guiding further experimental studies and accelerating the discovery and development process for new materials or therapeutic agents. The insights gained from the descriptors included in the model can also provide a deeper understanding of the structure-property relationships governing the behavior of this class of compounds.

Material Science and Non Biological Applications

Role in Complexation Chemistry and Metal Ion Coordination

The foundational characteristic of 8-hydroxyquinoline (B1678124) and its derivatives, including 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, is their exceptional ability to form stable complexes with a vast range of metal ions. tandfonline.com The nitrogen atom in the quinoline (B57606) ring and the oxygen atom of the hydroxyl group act as a bidentate chelating agent, effectively sequestering metal ions. scirp.org The presence of multiple halogen substituents in this compound can significantly modulate its coordination chemistry.

The design of ligands for the selective sequestration of metal ions is a critical aspect of coordination chemistry. The electronic properties of the 8-hydroxyquinoline ring can be fine-tuned by the addition of various substituents. The bromo, fluoro, and iodo groups on this compound are electron-withdrawing, which can influence the pKa of the hydroxyl group and the electron density on the nitrogen atom. This, in turn, affects the stability and selectivity of the metal complexes formed. For instance, the varied electronic influences of the different halogens can create a unique binding pocket that may exhibit a higher affinity for specific metal ions over others. This tailored selectivity is highly desirable in applications such as heavy metal remediation, catalysis, and the development of specific chemical sensors.

The reaction of this compound with metal salts leads to the formation of coordination complexes. The stoichiometry of these complexes is typically influenced by the oxidation state and coordination number of the central metal ion. For many divalent metal ions, a 1:2 metal-to-ligand ratio is common, resulting in an octahedral or square planar geometry. scirp.orgresearchgate.net

The characterization of these metal complexes involves a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-O bonds. UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the complex, which are often altered upon coordination. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed structural information in solution and the solid state, respectively.

Table 1: Spectroscopic Data for Characterization of 8-Hydroxyquinoline Metal Complexes (Illustrative)

| Technique | 8-Hydroxyquinoline (Free Ligand) | Metal Complex (e.g., Alq3) | Interpretation |

| IR (cm⁻¹) | O-H stretch: ~3400 | O-H stretch absent | Deprotonation and coordination of the hydroxyl group |

| C=N stretch: ~1580 | C=N stretch shifted to lower frequency | Coordination of the nitrogen atom to the metal ion | |

| UV-Vis (nm) | λmax ~310 | λmax shifted to longer wavelength | Alteration of electronic energy levels upon complexation |

| Fluorescence | Weak | Strong | Enhanced rigidity and reduced non-radiative decay |

Note: This table provides illustrative data for the parent 8-hydroxyquinoline and its well-known aluminum complex (Alq3) to demonstrate the principles of characterization. Specific values for this compound complexes would require experimental determination.

Contributions to Advanced Functional Materials

The unique photophysical properties of 8-hydroxyquinoline and its derivatives make them valuable components in the fabrication of advanced functional materials. The heavy halogen atoms in this compound are expected to further enhance some of these properties through effects like the heavy-atom effect, which can promote intersystem crossing and influence luminescence characteristics.

Metal complexes of 8-hydroxyquinoline are renowned for their use as emissive materials in Organic Light-Emitting Diodes (OLEDs). scirp.org The most famous example is tris(8-hydroxyquinolinato)aluminum (Alq3), which is a robust green emitter. The emission color and efficiency of these materials can be tuned by modifying the substituents on the quinoline ring. The introduction of halogens can lead to a red-shift in the emission spectrum.

Table 2: Performance of Halogenated 8-Hydroxyquinolate Zinc Complexes in OLEDs

| Compound | Maximum Emission (nm) | Maximum Luminance (cd/m²) | Luminance Efficiency (cd/A) |

| (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc | 575 | 7123 | 2.26 |

| (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc | 607 | 9143 | 2.60 |

Source: rsc.org

Quinoline derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic environments. biointerfaceresearch.combohrium.comelectrochemsci.org Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the quinoline ring.

The introduction of halogen substituents can enhance the corrosion inhibition efficiency. Halogenated quinolines can exhibit stronger adsorption on the metal surface, leading to improved protection. For instance, a study on a quinoline derivative, N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide, demonstrated a high inhibition efficiency of 93.4% for mild steel in a hydrochloric acid solution. biointerfaceresearch.com Another quinoline derivative, 5-(chloromethyl)-8-quinolinol hydrochloride, reached an inhibition efficiency of 97% under similar conditions. researchgate.net Given these findings, this compound is a promising candidate for inclusion in anti-corrosive formulations, where its multiple halogen atoms and strong chelating ability could provide superior protection for metal surfaces.

Table 3: Corrosion Inhibition Efficiency of Quinoline Derivatives on Mild Steel in Acidic Media

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Reference |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | 500 | 93.4 | biointerfaceresearch.com |

| 5-(chloromethyl)-8-quinolinol hydrochloride | 10⁻³ M | 97 | researchgate.net |

| 5-benzyl-8-propoxyquinoline | 2 mM | 90.8 | electrochemsci.org |

Applications in Advanced Analytical Methods

The strong chelating and fluorescent properties of 8-hydroxyquinoline and its derivatives have long been exploited in analytical chemistry for the detection and quantification of metal ions. rroij.com The formation of a metal complex with this compound can lead to a significant change in its fluorescence properties, a phenomenon known as chelation-enhanced fluorescence (CHEF). This effect can be harnessed to develop highly sensitive and selective fluorescent sensors for specific metal ions.

The presence of different halogens on the quinoline ring can influence the selectivity of the sensor. Furthermore, the bromo and iodo substituents can be utilized for further synthetic modifications, allowing for the attachment of this quinolinol derivative to other molecules or solid supports for the development of more complex analytical systems, such as molecularly imprinted polymers for electrochemical sensing. ossila.com

Utilization as Derivatization Agents for Enhanced Detection in Chromatography

The structural characteristics of this compound, specifically its heavy halogen substituents, point towards its potential as a derivatization agent to enhance the detection of analytes in chromatography. The process of derivatization is a common strategy to improve the volatility, stability, or detectability of compounds that are otherwise difficult to analyze. libretexts.orgchromatographyonline.com Halogenated moieties are particularly useful in this regard, as they can significantly improve the response of an electron capture detector (ECD) in gas chromatography. chromatographyonline.com

The presence of bromine, fluorine, and iodine atoms in a single molecule offers a unique signature, which could be exploited for highly selective and sensitive detection, not only in ECD but also in mass spectrometry (MS), where the isotopic patterns of bromine and the mass of iodine can aid in identification.

Reagents for Spectrophotometric Determination of Specific Species

The quinolinol scaffold, a core component of this compound, is well-known for its ability to form stable complexes with a variety of metal ions. rroij.com This chelating property is the foundation for the use of many 8-hydroxyquinoline derivatives as reagents in spectrophotometry. rroij.com Upon complexation with a metal ion, the electronic properties of the quinolinol molecule are altered, leading to a change in its absorption of ultraviolet or visible light. This change can be measured with a spectrophotometer and is proportional to the concentration of the metal ion, allowing for its quantification.

Although direct experimental data for this compound as a spectrophotometric reagent is not documented in available research, its structural analogy to 8-hydroxyquinoline suggests a potential for such applications. 8-hydroxyquinoline itself is a notable reagent for the extraction and gravimetric analysis of metal ions. rroij.com Furthermore, the formation of metal complexes with 8-hydroxyquinoline and its derivatives can significantly enhance the fluorescence of the ligand, a property exploited in fluorescent sensing of metal ions. rroij.comnih.gov

The electron-withdrawing effects of the bromo, fluoro, and iodo substituents on the quinolinol ring of this compound would likely modulate its chelating affinity and the spectroscopic properties of its potential metal complexes. These modifications could fine-tune its selectivity towards specific metal ions, potentially enabling the development of new analytical methods for their determination. Further research would be necessary to explore and validate these potential applications.

Conclusion and Future Research Directions

Synthesis and Derivatization Opportunities

The synthesis of polysubstituted quinolines can be a significant challenge, often requiring multi-step processes and careful control of reaction conditions. numberanalytics.com For a molecule like 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, established methods for quinoline (B57606) synthesis would need to be adapted. The Friedländer synthesis, which involves the condensation of an ortho-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group, is a versatile approach. thieme-connect.comresearchgate.netorganicreactions.org Another powerful method is the Pfitzinger reaction, where isatin (B1672199) is reacted with a carbonyl compound to yield substituted quinoline-4-carboxylic acids, which could then be decarboxylated. wikipedia.orgresearchgate.net

The true potential of this compound lies in its capacity for extensive derivatization. The three distinct halogen substituents—bromo, fluoro, and iodo—provide orthogonal handles for a variety of cross-coupling reactions. The disparate reactivity of the C-I and C-Br bonds, in particular, allows for selective functionalization. For instance, the C-I bond is generally more reactive in palladium-catalyzed reactions like Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of aryl, alkynyl, or vinyl groups at the 3-position while leaving the 8-bromo group intact for subsequent transformations.

| Position | Halogen | Potential Reaction | Introduced Functional Group |

|---|---|---|---|

| 3 | Iodo | Suzuki Coupling | Aryl, Heteroaryl |

| 3 | Iodo | Sonogashira Coupling | Alkynyl |

| 8 | Bromo | Buchwald-Hartwig Amination | Aryl/Alkylamino |

| 8 | Bromo | Heck Coupling | Vinyl |

| 4 | Hydroxy | Williamson Ether Synthesis | Alkoxy, Aryloxy |

The 4-hydroxyl group also offers a site for derivatization, such as through etherification or conversion to a triflate for further cross-coupling reactions. The fluorine atom at the 5-position, while generally less reactive in cross-coupling, significantly influences the electronic properties of the molecule, impacting the reactivity of the other positions.

Unexplored Reactivity and Mechanistic Insights

The interplay of the electron-withdrawing halogen substituents and the electron-donating hydroxyl group in this compound suggests a rich and unexplored reactivity profile. A key feature of quinolin-4-ols is their existence in tautomeric equilibrium with the corresponding quinolin-4(1H)-one form. scirp.org The position of this equilibrium for the title compound is unknown and would be heavily influenced by the substituents and the solvent. scirp.orgresearchgate.net Understanding this tautomerism is crucial as it dictates the molecule's aromaticity and the reactivity of the heterocyclic ring.

Mechanistic studies, both experimental and computational, would be invaluable in elucidating the pathways of potential reactions. For instance, investigating the kinetics and thermodynamics of sequential cross-coupling reactions at the C-3 and C-8 positions would provide a deeper understanding of the factors controlling regioselectivity. Furthermore, the electronic effects of the substituents on the quinoline ring could be probed through Hammett analysis of reaction rates for a series of derivatives. Mechanistic studies on the Skraup-Doebner-Von Miller synthesis of related quinolines have involved isotopic labeling to trace the incorporation of atoms into the final product, a technique that could be applied to optimize the synthesis of this complex scaffold. nih.gov

Advancements in Characterization and Computational Approaches

The unambiguous characterization of this compound and its derivatives would necessitate the use of advanced analytical techniques. numberanalytics.com High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition. researchgate.net A suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H, ¹³C, ¹⁹F, HMQC, and HMBC, would be required to fully assign the complex substitution pattern. numberanalytics.com In the solid state, X-ray crystallography could provide definitive structural proof and insights into intermolecular interactions.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of this molecule. scirp.orgnih.gov DFT calculations can be used to determine the relative stabilities of the quinolin-4-ol and quinolin-4(1H)-one tautomers in various solvents. researchgate.netnih.gov Furthermore, computational methods can predict key electronic parameters that govern reactivity. nih.govrsc.org

| Computational Parameter | Predicted Information | Relevance |

|---|---|---|

| HOMO/LUMO Energies | Electron-donating/accepting ability, electronic transitions | Predicts reactivity in redox reactions and UV-Vis absorption |

| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions | Identifies likely sites for electrophilic and nucleophilic attack |

| Tautomerization Energy Barrier | Kinetic stability of tautomers | Understanding the interconversion between quinolin-4-ol and quinolin-4(1H)-one forms |

| Calculated NMR Shifts | Predicted chemical shifts for ¹H, ¹³C, ¹⁹F | Aids in the interpretation of experimental NMR spectra |

Time-dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectra of the compound and its derivatives, which would be particularly useful if exploring applications in materials science. rsc.org

Expansion into Novel Non-Biological Material and Analytical Applications

While many quinoline derivatives are explored for their biological activity, the unique structure of this compound makes it an intriguing candidate for non-biological applications. The 8-hydroxyquinoline (B1678124) moiety is a classic chelating ligand for a wide range of metal ions. researchgate.net The presence of additional halogen substituents could modulate the electronic properties of the resulting metal complexes, potentially leading to novel photophysical or catalytic properties. proquest.comrsc.org For instance, coordination complexes with metals like Al(III), Zn(II), or transition metals could be investigated for applications in organic light-emitting diodes (OLEDs) or as catalysts. researchgate.net

The derivatization potential of this molecule could also be harnessed to create novel materials. For example, polymerization through sequential cross-coupling reactions could lead to novel conjugated polymers with interesting electronic and optical properties. The high degree of functionalization also suggests potential as a specialized analytical reagent. The quinoline core is known to exhibit fluorescence, and the emission properties are sensitive to substituents and the local environment. researchgate.net Derivatives of this compound could be developed as fluorescent probes for specific analytes, with the halogen atoms providing sites for tuning the selectivity and photophysical response.

Challenges and Perspectives in the Field of Highly Substituted Heterocyclic Chemistry

The exploration of molecules like this compound is emblematic of the broader challenges and future directions in heterocyclic chemistry. A primary challenge is the development of efficient and sustainable synthetic methods for complex, polysubstituted heterocycles. numberanalytics.comnumberanalytics.com Traditional methods often suffer from low yields, harsh reaction conditions, and the generation of significant waste. numberanalytics.com Future research will likely focus on the development of novel catalytic systems and the use of greener technologies like microwave-assisted synthesis or flow chemistry. numberanalytics.comnih.gov

Another significant hurdle is achieving regioselectivity in the functionalization of highly substituted rings. rsc.org While the differential reactivity of iodo and bromo groups is a known strategy, developing methodologies for selective functionalization at other positions, especially in the presence of multiple deactivating groups, remains a challenge. The limited understanding of the intricate structure-property relationships in complex heterocycles is another area ripe for investigation. numberanalytics.com Overcoming these challenges will require a synergistic approach, combining innovative synthetic strategies with advanced characterization and computational modeling. mdpi.com The continued development of novel heterocyclic compounds is crucial for advancing science and technology, and molecules like this compound serve as important targets to drive this innovation. msesupplies.comrsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.